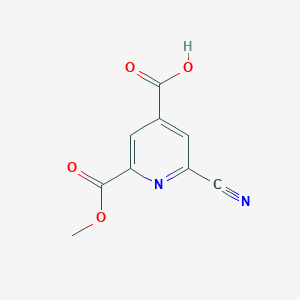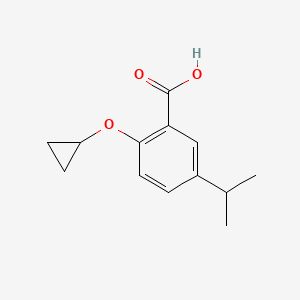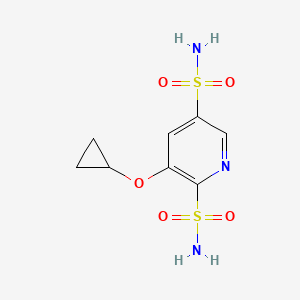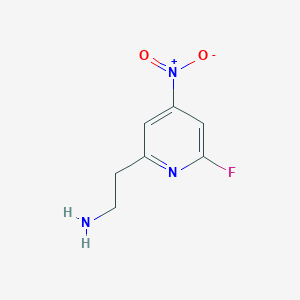
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8FN3O2 and a molecular weight of 185.16 g/mol This compound features a pyridine ring substituted with a fluoro group at the 6-position and a nitro group at the 4-position, along with an ethanamine side chain at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-difluoropyridine with nitric acid to introduce the nitro group, followed by nucleophilic substitution with an ethanamine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(6-Fluoro-4-aminopyridin-2-YL)ethanamine.
Reduction: 2-(6-Fluoro-4-nitropyridin-2-YL)ethanol.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The fluoro and nitro groups contribute to its electron-withdrawing properties, affecting the compound’s reactivity and binding affinity. The ethanamine side chain allows for interactions with biological receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Fluoro-1H-indol-3-yl)ethanamine: Similar structure with an indole ring instead of a pyridine ring.
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but with an ethyl group instead of a fluoro and nitro group.
Uniqueness
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both fluoro and nitro groups on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H8FN3O2 |
|---|---|
Molekulargewicht |
185.16 g/mol |
IUPAC-Name |
2-(6-fluoro-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8FN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2 |
InChI-Schlüssel |
YWXHRMQYDASOEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




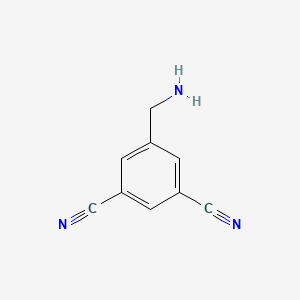

![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
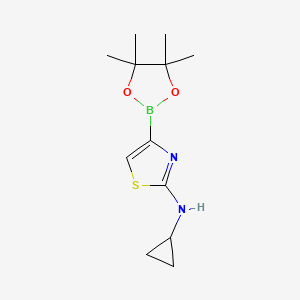
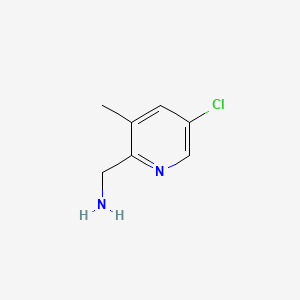
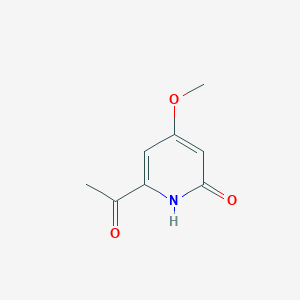

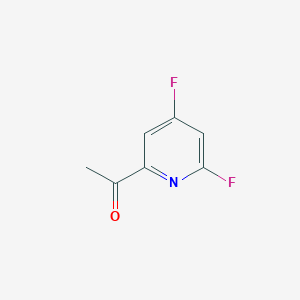
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
